2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, compounds like this are explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising candidates for the development of new pharmaceuticals.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their diverse reactivity and stability make them valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.
Thioether-Containing Compounds: Compounds with thioether linkages often have unique chemical properties and reactivity.
Acetamide Derivatives: These compounds are known for their diverse applications in medicine and industry.
Uniqueness
What sets 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₈H₂₀N₆OS
- Molecular Weight : 368.46 g/mol
- CAS Number : 577963-14-5
Biological Activity Overview
-
Antimicrobial Activity :
- The triazole scaffold is known for its antimicrobial properties. Compounds in this class have been shown to exhibit significant activity against various pathogens.
- In studies, derivatives of 1,2,4-triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.125 to 8 μg/mL .
-
Anticancer Activity :
- Triazole derivatives are also being explored for their anticancer potential. Some studies suggest that they can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- A related compound showed IC₅₀ values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .
-
Other Pharmacological Activities :
- The compound may also exhibit anti-inflammatory and analgesic properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokine production and reduce pain response in experimental models .
- Additionally, some studies indicate potential antiviral activities against specific viral pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituents at the 4-position of the triazole ring significantly influence antimicrobial potency. Electron-donating groups enhance activity, while bulky groups may reduce it .
- The presence of a thioether linkage has been associated with increased antibacterial activity against resistant strains .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activities against a panel of bacteria including Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that certain modifications at the phenyl ring significantly enhanced the antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
Properties
CAS No. |
578723-85-0 |
---|---|
Molecular Formula |
C18H20N6OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-3-13-5-7-14(8-6-13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25) |
InChI Key |
XMZPROHPFVDGKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |
Origin of Product |
United States |
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